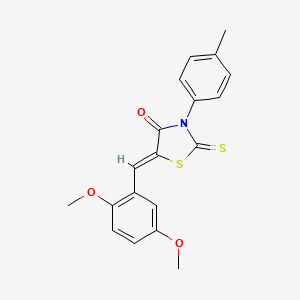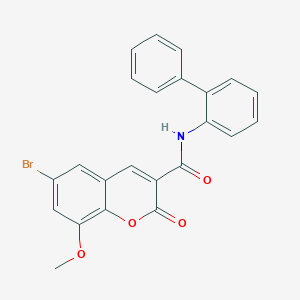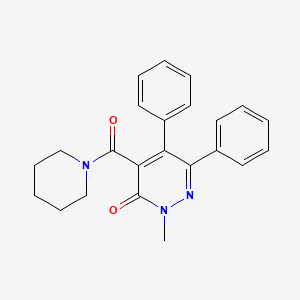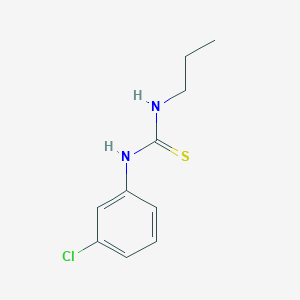![molecular formula C19H14F3NO3 B4717875 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B4717875.png)
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]acrylonitrile
描述
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology. This compound is commonly referred to as EFPA and has a molecular weight of 365.36 g/mol.
作用机制
The mechanism of action of EFPA involves the inhibition of PKC and PDE4D enzymes. PKC is a family of serine/threonine kinases that play a critical role in cell signaling, gene expression, and cellular differentiation. PDE4D is a phosphodiesterase enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger molecule that regulates various cellular processes.
Biochemical and Physiological Effects
EFPA has been shown to exhibit potent anti-inflammatory and anti-proliferative effects in various cell-based and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
实验室实验的优点和局限性
One of the major advantages of EFPA is its high potency and selectivity towards PKC and PDE4D enzymes. This makes it a valuable tool for studying the physiological and pathological roles of these enzymes in various cellular processes. However, EFPA has some limitations in terms of its solubility and stability, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on EFPA. One potential area of research is the development of more potent and selective analogs of EFPA that can be used as therapeutic agents for various inflammatory and proliferative diseases. Another area of research is the investigation of the physiological and pathological roles of PKC and PDE4D enzymes in various cellular processes and disease states. Additionally, the development of novel drug delivery systems for EFPA may enhance its bioavailability and pharmacokinetics, thereby improving its therapeutic efficacy.
科学研究应用
EFPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinase C (PKC) and phosphodiesterase 4D (PDE4D). These enzymes play crucial roles in various physiological processes, including cell signaling, gene expression, and inflammation.
属性
IUPAC Name |
(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-2-24-16-9-18-17(25-11-26-18)8-13(16)6-14(10-23)12-4-3-5-15(7-12)19(20,21)22/h3-9H,2,11H2,1H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJBPDPCFSZWFR-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC(=CC=C3)C(F)(F)F)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC(=CC=C3)C(F)(F)F)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2,3-dichlorophenyl)-N-[({3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4717805.png)


![2-[(4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4717822.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4717829.png)

![N-(4-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4717841.png)
![5-({[2-(diethylamino)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B4717851.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4717865.png)

![3-methyl-6-phenyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4717883.png)

